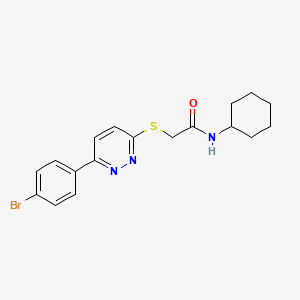

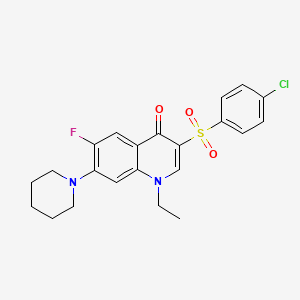

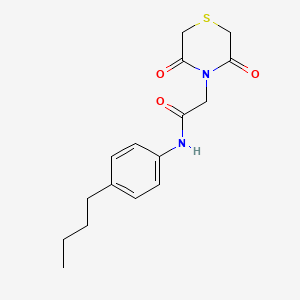

![molecular formula C17H11FN4O2S B2839413 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 955235-58-2](/img/structure/B2839413.png)

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a derivative of benzo[d]thiazole-2-carboxamide . These derivatives have been designed and synthesized for their potential as EGFR inhibitors . They have shown moderate to excellent potency against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480), and weak cytotoxic effects against an EGFR low-expressed cell line (HepG2) and a human liver normal cell line (HL7702) .

Synthesis Analysis

The synthesis of these compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of these compounds is based on the benzo[d]thiazole-2-carboxamide scaffold. The specific structure of “this compound” would include a fluorobenzyl group and an oxadiazolyl group attached to the benzo[d]thiazole-2-carboxamide core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and substitutions . The specific reactions for “this compound” would depend on the specific synthesis route used.Scientific Research Applications

Synthesis and Chemical Properties

Research on benzothiazole and oxadiazole derivatives, such as the synthesis of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing oxadiazole rings, highlights the methodologies for creating compounds with potential biological activities. These compounds have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, demonstrating the chemical versatility and potential therapeutic applications of such structures (Menteşe, Ülker, & Kahveci, 2015).

Biological Activities and Applications

Antimicrobial and Antioxidant Activities : Compounds with oxadiazole and benzothiazole structures have shown notable antimicrobial and antioxidant properties. This is significant for the development of new therapeutic agents against resistant microbial strains and oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).

Anticancer Evaluation : Derivatives incorporating the oxadiazole ring have been designed and evaluated for their anticancer activity. Some derivatives demonstrated moderate to excellent activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Anticonvulsant Agents : The anticonvulsant activities of benzothiazole derivatives have been investigated, with some compounds showing significant activity. This suggests their potential use in treating seizure disorders (Zarghi et al., 2008).

Antibacterial Agents : Novel analogs incorporating benzothiazole nuclei have been designed, synthesized, and assessed for their antibacterial activity. The promising antibacterial activity of these compounds against various bacterial strains indicates their potential in addressing bacterial infections (Palkar et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards of “N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” would depend on its specific properties and uses. As a potential EGFR inhibitor, it could have therapeutic applications but could also have side effects or toxicities that would need to be evaluated .

Future Directions

The future directions for research on “N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” and similar compounds could include further studies to evaluate their potential as EGFR inhibitors, investigations of their mechanism of action, and development of methods to synthesize them more efficiently or with fewer side effects .

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4O2S/c18-11-7-5-10(6-8-11)9-14-21-22-17(24-14)20-15(23)16-19-12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNHHDTGXBOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

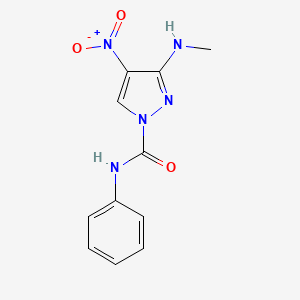

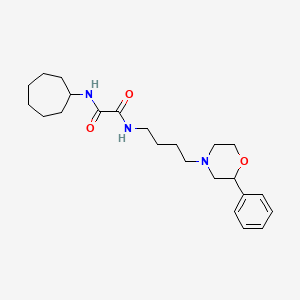

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

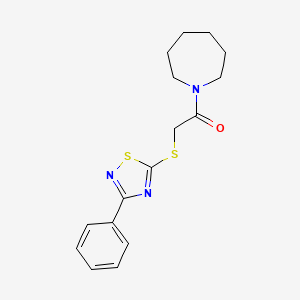

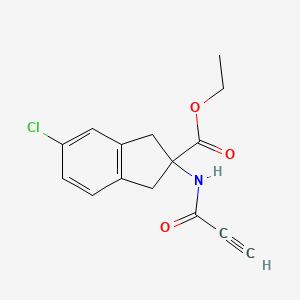

![4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2839333.png)

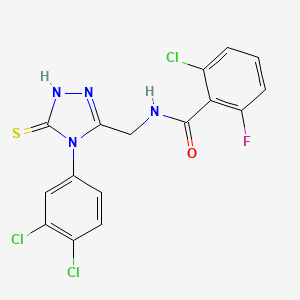

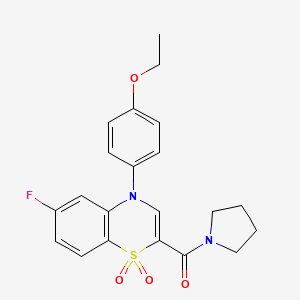

![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)